3alpha-Hydroxy Pravastatin Lactone-d3
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Overview
Description
3alpha-Hydroxy Pravastatin Lactone-d3 is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of pravastatin, a well-known statin used to lower cholesterol levels by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase . The compound is often used as a reference standard in analytical methods and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha-Hydroxy Pravastatin Lactone-d3 involves multiple steps, starting from the precursor pravastatinThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
3alpha-Hydroxy Pravastatin Lactone-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the lactone ring can produce diols .
Scientific Research Applications
3alpha-Hydroxy Pravastatin Lactone-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3alpha-Hydroxy Pravastatin Lactone-d3 is similar to that of pravastatin. It inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is responsible for the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels in the blood . The compound targets the active site of the enzyme, preventing the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key intermediate in cholesterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Pravastatin: The parent compound, used widely as a cholesterol-lowering agent.
Lovastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Mevastatin: A precursor to pravastatin, also used to lower cholesterol levels.
Simvastatin: A statin with higher lipophilicity compared to pravastatin.
Uniqueness
3alpha-Hydroxy Pravastatin Lactone-d3 is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic studies and analytical method development. Its hydrophilicity and specific molecular structure also contribute to its distinct pharmacokinetic profile compared to other statins .
Properties
Molecular Formula |
C23H34O6 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13?,14-,16-,17-,18+,19-,20+,22+/m1/s1/i2D3 |
InChI Key |
JCXABYACWXHFQQ-JZMPFTGZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |
Origin of Product |
United States |
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